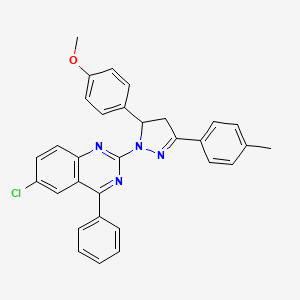

6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

The compound 6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a quinazoline derivative featuring a pyrazoline moiety substituted with a 4-methoxyphenyl group and a p-tolyl (4-methylphenyl) group. Its molecular framework combines a planar quinazoline core with a partially saturated pyrazoline ring, which introduces conformational flexibility.

Properties

IUPAC Name |

6-chloro-2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25ClN4O/c1-20-8-10-21(11-9-20)28-19-29(22-12-15-25(37-2)16-13-22)36(35-28)31-33-27-17-14-24(32)18-26(27)30(34-31)23-6-4-3-5-7-23/h3-18,29H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKROBDHIJRQIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of pyrazole moieties has been shown to enhance these effects.

Case Study: Synthesis and Evaluation

- A study synthesized various pyrazolyl-quinazolinones, including derivatives similar to 6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline. These compounds were evaluated for their antibacterial and antifungal activities in vitro.

- Findings : Compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with some derivatives showing potency comparable to standard drugs .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 6-chloro derivative | 8 | 16 |

| Standard Antibiotic | 4 | 8 |

Anticancer Potential

The quinazoline scaffold is recognized for its potential as an anticancer agent. The structural modifications in compounds like 6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline can lead to enhanced selectivity towards cancer cells.

Case Study: Cell Line Testing

- Preliminary cell-based assays were conducted on various tumor cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549).

- Results : The compound demonstrated IC50 values indicating significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| SKMEL-28 | 15 |

| A549 | 12 |

Antimalarial Activity

Research into the antimalarial properties of quinazoline derivatives has revealed promising results, particularly in targeting Plasmodium species.

Case Study: In Vivo Efficacy

- A study focused on the evaluation of similar compounds against Plasmodium falciparum in murine models.

- Outcome : The compound showed significant efficacy in reducing parasitemia levels, with a notable improvement when combined with other antimalarial agents .

| Treatment Group | Parasitemia Reduction (%) |

|---|---|

| Compound Alone | 70 |

| Combination Therapy | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Quinazoline vs. Thiazole Derivatives

The target compound’s quinazoline core distinguishes it from thiazole-based analogs (e.g., compounds 6d , 6e , and 6f in ). Thiazole derivatives like 6e (2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole) exhibit lower molecular weights (~471.45 g/mol) compared to the quinazoline-based target (~480.95 g/mol) due to the absence of a fused benzene ring in thiazole . Thiazole cores may enhance solubility, whereas quinazolines often exhibit stronger π-π stacking interactions, influencing binding affinity in therapeutic applications .

Triazole- and Thiadiazole-Containing Analogs

Compounds 4 and 5 (–4) incorporate triazole rings alongside pyrazoline and thiazole moieties. For example, 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) shows isostructural packing with halogen-dependent adjustments (Cl vs. Br). These compounds demonstrate how halogen substituents influence crystal packing without altering molecular conformation significantly .

Methoxy vs. Halogen Substituents

- In contrast, chloro- or fluoro-substituted analogs (e.g., ME-3 in ) exhibit higher electronegativity, which may alter binding kinetics. For instance, ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) shows distinct NMR shifts (δ 1.27 for pyrazoline methylene) compared to methoxy-containing derivatives .

- p-Tolyl Group : The p-tolyl group in the target compound is also present in antimicrobial analogs like 4 (), suggesting a role in modulating lipophilicity and membrane penetration .

Activity Trends

- EGFR Inhibition : Pyrazoline-thiazole hybrids with 4-methoxyphenyl groups (e.g., 77a and 77b in ) exhibit IC50 values of 145.1 nM and 114.2 nM, respectively, against EGFR. The target compound’s methoxy and p-tolyl groups may similarly enhance kinase affinity, though direct data are unavailable .

- Antimicrobial Activity: Compound 4 () demonstrates antimicrobial activity, linked to its p-tolyl and chloro substituents.

Physicochemical Properties

Melting Points and Yields

- The target compound’s quinazoline core likely contributes to higher melting points compared to thiazole derivatives. For example, 6e (thiazole-based) melts at 168–170°C, while 7a (pyrazoline-thiazolone, ) melts at 209–210°C .

- Synthetic yields for pyrazoline-quinazoline hybrids are unreported in the evidence, but thiazole derivatives like 6d achieve 81.3% yield, suggesting efficient synthetic routes for related compounds .

Spectroscopic Data

Structural and Conformational Analysis

- Compounds 4 and 5 () show isostructural packing with minor adjustments for halogen size, highlighting the role of substituents in crystal engineering .

- Pyrazoline Flexibility : The 4,5-dihydro-1H-pyrazol-1-yl group in the target compound introduces conformational flexibility, akin to ME-1 –ME-6 (), which adopt similar folded geometries in solution .

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-(5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the pyrazoline ring via condensation of hydrazine derivatives with α,β-unsaturated ketones .

- Functionalization : Introduction of substituents (e.g., 4-methoxyphenyl, p-tolyl) through nucleophilic substitution or cross-coupling reactions .

- Quinazoline Core Assembly : Chlorination at the 6-position and phenyl substitution at the 4-position are achieved via Ullmann or Buchwald-Hartwig coupling . Key reaction parameters include temperature control (60–120°C), solvent selection (ethanol, DMF), and catalyst optimization (e.g., Pd for coupling reactions). Progress is monitored via TLC, with intermediates purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : and NMR resolve aromatic protons, pyrazoline diastereotopic protons, and methoxy/p-tolyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z ~490.99) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches in quinazoline at ~1650 cm) .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) in single crystals .

Q. How is preliminary biological activity screening conducted for this compound?

Initial pharmacological evaluation involves:

- In Vitro Cell Viability Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to determine IC values .

- Enzyme Inhibition Studies : Targeting kinases or receptors (e.g., EGFR) via fluorescence-based assays .

- Docking Simulations : Preliminary molecular docking to assess binding affinity to biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Systematic optimization strategies include:

- Design of Experiments (DOE) : Varying solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time to maximize yield .

- Protecting Group Chemistry : Selective protection of reactive sites (e.g., methoxy groups) during coupling steps .

- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity in cyclization steps . Contaminants (e.g., unreacted intermediates) are identified via LC-MS and removed via recrystallization (e.g., using ethanol/water mixtures) .

Q. How are spectroscopic data contradictions resolved during structural elucidation?

Discrepancies between predicted and observed NMR/MS data are addressed by:

- 2D NMR Techniques : HSQC and HMBC correlations map - connectivity, distinguishing between regioisomers .

- Isotopic Labeling : -labeling clarifies nitrogen environments in the pyrazoline ring .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Q. What mechanistic insights guide its biological activity?

Mechanistic studies involve:

- Kinetic Analysis : Time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .

- Fluorescence Quenching : Monitoring ligand-induced changes in tryptophan fluorescence of target proteins .

- Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomal assays .

Q. How does substituent variation impact structure-activity relationships (SAR)?

SAR is explored by synthesizing derivatives with modified substituents:

In vitro cytotoxicity and docking scores are compared to identify pharmacophoric features critical for activity .

Methodological Notes

- Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly replicated .

- Crystallization Challenges : Slow evaporation (e.g., chloroform/methanol) is preferred for growing diffraction-quality crystals .

- Biological Assay Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent-only controls to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.